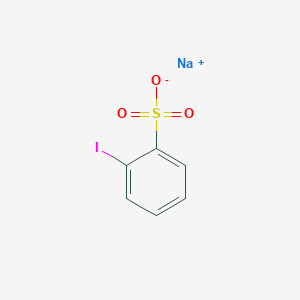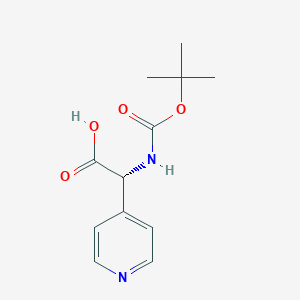
Diazanium;boric acid;hydrogen borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazanium;boric acid;hydrogen borate is a compound that combines diazanium, boric acid, and hydrogen borate. Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H₃BO₃. It is commonly used in various industrial and household applications due to its antiseptic, insecticidal, and flame-retardant properties. Diazanium compounds, on the other hand, are organic compounds containing the diazonium functional group, which is known for its reactivity and use in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of diazanium;boric acid;hydrogen borate involves the synthesis of boric acid and diazanium compounds separately, followed by their combination under controlled conditions. Boric acid is typically synthesized by the acidification of borax (sodium borate) with a mineral acid such as hydrochloric acid. The reaction is as follows: [ \text{Na}_2\text{B}_4\text{O}_7 + 2\text{HCl} + 5\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} ]
Diazanium compounds are usually prepared by the diazotization reaction, where an aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the diazonium salt. The reaction is as follows: [ \text{ArNH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{ArN}_2+\text{Cl}- + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of boric acid typically involves the mining of borate minerals such as borax, followed by their conversion to boric acid through acidification. The production of diazanium compounds on an industrial scale involves the controlled diazotization of aromatic amines, often using automated systems to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Diazanium;boric acid;hydrogen borate undergoes various chemical reactions, including:
Oxidation: Boric acid can be oxidized to form borates, while diazanium compounds can undergo oxidative coupling reactions.
Reduction: Diazanium compounds can be reduced to form hydrazines.
Substitution: Diazanium compounds are known for their ability to undergo substitution reactions, such as the Sandmeyer reaction, where the diazonium group is replaced by a halide or other substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Copper(I) chloride or bromide is used in the Sandmeyer reaction to introduce halides.
Major Products
Oxidation: Borates and substituted aromatic compounds.
Reduction: Hydrazines and amines.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
科学的研究の応用
Diazanium;boric acid;hydrogen borate has a wide range of applications in scientific research:
Chemistry: Used in organic synthesis for the preparation of various aromatic compounds.
Biology: Boric acid is used as an antiseptic and insecticide, while diazanium compounds are used in the synthesis of biologically active molecules.
Medicine: Boric acid is used in pharmaceutical formulations for its antiseptic properties.
Industry: Boric acid is used in the manufacture of glass, ceramics, and flame retardants, while diazanium compounds are used in dye synthesis and other industrial processes.
作用機序
The mechanism of action of diazanium;boric acid;hydrogen borate involves the interaction of boric acid with biological membranes, leading to its antiseptic effects. Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Diazanium compounds, on the other hand, act as intermediates in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Boric Acid (H₃BO₃): A weak monobasic Lewis acid used in various applications.
Diazonium Salts: Organic compounds containing the diazonium functional group, used in organic synthesis and dye production.
Uniqueness
Diazanium;boric acid;hydrogen borate is unique due to its combination of boric acid’s antiseptic properties and diazanium compounds’ reactivity in organic synthesis. This combination allows for a wide range of applications in both scientific research and industrial processes.
特性
IUPAC Name |
diazanium;boric acid;hydrogen borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BH3O3.BHO3.2H3N/c4*2-1(3)4;;/h3*2-4H;2H;2*1H3/q;;;-2;;/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJWXGIVWWDQRH-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)([O-])[O-].[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H18N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B7949055.png)

![4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B7949068.png)



![1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7949113.png)


![6-Oxa-1-aza-spiro[3.4]octane oxalate](/img/structure/B7949132.png)




